Erythromycin gluceptate
Overview
Description
Erythromycin gluceptate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea. It is used to treat a variety of bacterial infections, particularly those caused by gram-positive bacteria. This compound is known for its ability to inhibit bacterial protein synthesis, making it effective against a wide range of pathogens .
Mechanism of Action
Target of Action
Erythromycin gluceptate, a member of the macrolide group of antibiotics, primarily targets the 50S ribosomal subunit in bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .
Mode of Action
This compound interacts with its target by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes . This binding inhibits protein synthesis, thereby preventing the replication of bacteria . It’s important to note that erythromycin is a bacteriostatic antibiotic, meaning it inhibits the growth of bacteria rather than killing them directly .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting this pathway, erythromycin prevents the production of essential proteins required for various cellular functions, leading to the cessation of bacterial growth .
Pharmacokinetics
Erythromycin is rapidly absorbed and diffuses into most tissues and phagocytes . It is metabolized in the liver, with less than 5% of the orally administered dose excreted unchanged in the urine . The bioavailability of erythromycin depends on the ester type, ranging between 30% and 65% . The elimination half-life is approximately 1.5 hours, and it is primarily excreted in the bile .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, erythromycin disrupts essential cellular functions, leading to the cessation of bacterial replication . This makes it effective against a variety of infections caused by both gram-positive and gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, erythromycin is easily inactivated by gastric acid, which can affect its bioavailability . Additionally, the stability of erythromycin is pH-dependent, with optimal stability observed between pH 7 and 8 . Furthermore, the presence of other drugs metabolized by the cytochrome P450 system can rapidly affect the levels of erythromycin, due to its inhibitory effect on this system .
Biochemical Analysis
Biochemical Properties
Erythromycin gluceptate works by binding to the bacterial 50S ribosomal subunits . This inhibits RNA-dependent protein synthesis by blocking transpeptidation and/or translocation reactions, without affecting the synthesis of nucleic acid . This interaction with the bacterial ribosome is crucial for its antibacterial activity.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, which leads to the cessation of bacterial growth . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the 50S subunit of the bacterial ribosome, inhibiting the translocation of peptides . This prevents the continuation of protein synthesis, leading to the cessation of bacterial growth .
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings . It is thermally unstable especially in solutions containing water . Furthermore, the stability of erythromycin is pH dependent . Optimal pH values found in literature are between pH=7 and 8 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . Erythromycin is also hydrolyzed to anhydro forms (anhydroerythromycin [AHE] and other metabolites), and this process is promoted by acidic conditions .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin gluceptate is synthesized by reacting erythromycin with gluconic acid. The reaction typically involves the formation of a salt between erythromycin and gluconic acid, resulting in this compound. The process requires careful control of pH and temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to form this compound. The fermentation process is optimized to maximize yield, and the subsequent chemical reactions are carried out under controlled conditions to ensure high purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Erythromycin gluceptate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form inactive degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Erythromycin can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often used.
Major Products Formed
The major products formed from these reactions include various inactive degradation products, such as erythromycin enol ether and anhydro erythromycin .
Scientific Research Applications
Erythromycin gluceptate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections, including respiratory tract infections and skin infections.
Industry: Used in the development of advanced drug delivery systems, such as nanoparticles and liposomes, to improve its stability and bioavailability
Comparison with Similar Compounds
Erythromycin gluceptate is compared with other macrolide antibiotics, such as:
- Azithromycin
- Clarithromycin
- Spiramycin
Uniqueness
This compound is unique due to its specific chemical structure, which provides enhanced stability and solubility compared to erythromycin alone. It also has a broader spectrum of activity and improved pharmacokinetic properties .
Similar Compounds
- Azithromycin : Known for its extended half-life and better tissue penetration.
- Clarithromycin : Offers improved acid stability and a broader spectrum of activity.
- Spiramycin : Used primarily for its activity against Toxoplasma gondii .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3-,4+,5-,6-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBDZLHAHGPXIG-VTXLJDRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H81NO21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027300 | |
Record name | Erythromycin gluceptate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
960.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23067-13-2 | |
Record name | Erythromycin gluceptate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23067-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin Gluceptate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023067132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin gluceptate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythromycin glucoheptonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN GLUCEPTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AY21R0U64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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